N,N'-Dimethyl(tert-butoxy)carbohydrazide
Description
N,N'-Dimethyl(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a central hydrazide backbone (-CONH-NH-CO-) modified with a tert-butoxy group and methyl substituents on both nitrogen atoms. The tert-butoxy group enhances steric bulk and may improve solubility in organic solvents, while the dimethyl substituents likely reduce hydrogen-bonding capacity compared to unsubstituted carbohydrazides.
Key structural features include:
- Tert-butoxy group: Provides steric protection and electron-withdrawing effects, influencing reactivity and stability.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(methylamino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9(5)8-4/h8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHIFEWYPZUQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The tert-butyl carbazate acts as a protecting group for the amino functionality, which is later deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of N,N’-Dimethyl(tert-butoxy)carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production, reducing the reaction time and improving yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted carbohydrazides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dimethyl(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection and deprotection of amino groups.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of novel drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-Dimethyl(tert-butoxy)carbohydrazide involves its ability to act as a protecting group for amino functionalities. The tert-butoxy group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the amino group is released, allowing for further chemical modifications. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbohydrazide derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of N,N'-Dimethyl(tert-butoxy)carbohydrazide with structurally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Key Applications/Activities |
|---|---|---|---|---|---|
| This compound* | C₉H₁₉N₂O₂ | 187.26 (calc.) | tert-butoxy, N,N'-dimethyl | Not reported | Inferred: Coordination chemistry |
| N'-tert-butyl(tert-butoxy)carbohydrazide | C₉H₂₀N₂O₂ | 188.27 | tert-butoxy, N'-tert-butyl | Not reported | Protein degrader building blocks |
| N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide | C₁₁H₁₅N₃O₄ | 253.25 | tert-butoxy, 3-nitrophenyl | Not reported | High-nitrogen energetic materials |
| N'-(3-chlorophenyl)methylcarbohydrazide | C₁₇H₂₅ClN₂O₄ | 356.85 | tert-butoxy, 3-chlorobenzyl | Not reported | Synthetic intermediate |
| 4-Tosyl benzoic acid carbohydrazide | C₁₅H₁₅N₃O₃S | 317.36 | Tosyl, benzoic acid | Not reported | MAO-A inhibition (IC₅₀: 0.8 µM) |
*Hypothetical data inferred from analogous structures.
Key Comparative Insights
Structural Modifications and Reactivity: Aryl vs. Alkyl Substituents: Compounds with aryl groups (e.g., 3-nitrophenyl or 3-chlorobenzyl ) exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity. Hydrogen-Bonding Capacity: N,N'-Dimethyl substitution eliminates NH groups, reducing hydrogen-bond donors compared to unsubstituted carbohydrazides like those in and , which show antibacterial activity dependent on NH interactions.
Synthetic Pathways :
- This compound likely follows routes similar to (Method A/B), where alkyl halides react with carbohydrazide precursors. For example, N'-(3-chlorophenyl)methylcarbohydrazide is synthesized via Zn-mediated coupling, suggesting the target compound could use analogous methylating agents.
Spectroscopic Properties :
- IR Spectroscopy : Unsubstituted carbohydrazides (e.g., ) show N-H stretches at ~3350–3400 cm⁻¹, absent in N,N'-dimethyl derivatives. The tert-butoxy C=O stretch (~1680 cm⁻¹) aligns with carboxamide signals in .
- NMR : Methyl groups in N,N'-dimethyl derivatives would resonate as singlets at ~2.8–3.2 ppm (¹H) and ~35–40 ppm (¹³C), distinct from aryl-substituted analogs (e.g., 5k in shows aromatic protons at 7.20–7.30 ppm).
Biological and Functional Activities: Antimicrobial Activity: Aryl-substituted carbohydrazides () exhibit MIC values of 12.5–50 µg/mL against pathogens like E. coli and B. subtilis, whereas alkyl-substituted derivatives (e.g., N'-tert-butyl ) lack reported antimicrobial efficacy, suggesting substituent-dependent activity. Corrosion Inhibition: Schiff base carbohydrazides () achieve >95% inhibition efficiency via donor-acceptor interactions; N,N'-dimethyl derivatives may underperform due to reduced electron-donating capacity. MAO-A Inhibition: highlights 4-tosyl derivatives as potent MAO-A inhibitors (IC₅₀: 0.8 µM), whereas alkyl-substituted carbohydrazides are less likely to engage in π-stacking or hydrogen bonding critical for enzyme interaction.
Coordination Chemistry :
- Carbhydrazides with NH groups (e.g., ) form stable complexes with transition metals (Zn²⁺, Co²⁺) via N and O coordination. N,N'-Dimethyl substitution likely disrupts metal-binding, as seen in , where NH-free analogs show reduced stability.
Research Implications and Gaps
- Thermal Stability: Tert-butoxy groups may enhance thermal stability (e.g., reports [Zn(chz)³(N(NO₂)₂)₂] as thermally stable up to 200°C), but dimethyl substitution requires empirical validation.
- Pharmacological Potential: While aryl-substituted carbohydrazides dominate drug discovery (), N,N'-dimethyl derivatives remain underexplored, warranting studies on bioavailability and toxicity.
Biological Activity
N,N'-Dimethyl(tert-butoxy)carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure
This compound features a hydrazide functional group, which is known for its biological significance. The presence of the tert-butoxy group enhances its solubility and stability, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with hydrazide moieties exhibit a range of biological activities. These include:
- Antimicrobial Activity : Hydrazides have been shown to possess antibacterial and antifungal properties.
- Antitumor Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
- Urease Inhibition : Certain hydrazides are recognized for their ability to inhibit urease, an enzyme implicated in various diseases.
Antimicrobial Activity
A study on related hydrazides indicated significant antimicrobial properties. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values revealed that certain compounds exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Benzylidene-4-tert-butylbenzohydrazide | 12.5 | S. typhi |
| Other related hydrazides | 50-250 | Various |
Antitumor Activity
The antiproliferative effects of this compound have been explored in vitro against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Urease Inhibition
Urease inhibition is a critical area of research for compounds like this compound. Urease plays a role in the pathogenesis of certain infections and conditions such as kidney stones. Studies have shown that hydrazides can inhibit urease activity effectively.
| Compound | IC50 (µM) | Comparison Standard (Thiourea) |
|---|---|---|
| This compound | TBD | 21.14 ± 0.425 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes, such as urease, through competitive or non-competitive inhibition.
- Cellular Uptake : The presence of the tert-butoxy group may enhance cellular permeability, facilitating greater uptake into target cells.
- Reactive Oxygen Species (ROS) : Some studies suggest that hydrazides can modulate oxidative stress pathways, either by acting as antioxidants or pro-oxidants depending on the context.
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated various hydrazides against clinical isolates of bacteria, demonstrating that certain modifications enhanced antibacterial activity significantly.
- Antiproliferative Effects : Research on similar compounds showed promising results in reducing tumor cell viability, highlighting the potential for further development into anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
